molecular formula C19H18N2OS2 B12855194 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one

3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12855194
M. Wt: 354.5 g/mol
InChI Key: CPNWAHJFKDXSIK-LGMDPLHJSA-N
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Description

3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one is a rhodanine-based compound of significant interest in chemical biology and oncology research. Its primary research application is as a potential modulator of the MDM2-p53 protein-protein interaction, a critical pathway for the development of novel anticancer therapeutics. The compound is designed to act as an inhibitor, disrupting the binding of the MDM2 oncoprotein to the p53 tumor suppressor, which can lead to the reactivation of p53's tumor-suppressing functions in cancer cells where this pathway is dysregulated. This mechanism is a prominent strategy for targeted cancer therapy, particularly in cancers with wild-type p53. The structural motif of this molecule, featuring the 4-(methyl(phenyl)amino)benzylidene group, is a recognized pharmacophore that mimics the α-helical structure of p53, enabling it to compete for the binding pocket on MDM2. Consequently, this compound serves as a valuable chemical probe for investigating p53-dependent signaling, apoptosis, and cell cycle arrest in vitro, providing researchers with a tool to explore new therapeutic avenues in oncology and fundamental cell biology.

Properties

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[4-(N-methylanilino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS2/c1-3-21-18(22)17(24-19(21)23)13-14-9-11-16(12-10-14)20(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b17-13-

InChI Key

CPNWAHJFKDXSIK-LGMDPLHJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C3=CC=CC=C3)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(methyl(phenyl)amino)benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated thiazolidinones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .

Anticancer Properties
There is growing evidence that thiazolidinone derivatives possess anticancer properties. For instance, certain studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest. This makes 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one a candidate for further research in cancer therapeutics .

Anti-inflammatory Effects
Thiazolidinone compounds have also been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease. This property can be particularly beneficial in treating conditions like arthritis or other inflammatory disorders .

Materials Science

Polymer Chemistry
In materials science, derivatives of thiazolidinone have been explored as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials for industrial use .

Nanotechnology
The unique properties of 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one make it suitable for applications in nanotechnology. Research indicates that such compounds can be used as precursors for synthesizing nanoparticles or as stabilizers in nanoparticle formulations, which can be useful in drug delivery systems or as catalysts in chemical reactions .

Agriculture

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt the metabolic processes of pests. Studies indicate that thiazolidinones can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides. This application is crucial for sustainable agriculture practices, aiming to reduce reliance on harmful chemicals .

Plant Growth Promotion
Additionally, there is evidence suggesting that certain thiazolidinone derivatives can promote plant growth by enhancing root development and nutrient uptake. This property could be leveraged to improve crop yields and resilience against environmental stressors .

Summary Table of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAntimicrobial ActivityInhibition of cell wall synthesis
Anticancer PropertiesInduction of apoptosis
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical properties
NanotechnologyPrecursor for nanoparticles
AgriculturePesticidal ActivityDisruption of pest metabolism
Plant Growth PromotionEnhancement of root development

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Fluorine substitution (e.g., 4-fluorobenzylidene) increases electrophilicity and metabolic stability, which may improve pharmacokinetic profiles .

Synthetic Methodology :

  • Most analogs use a common condensation approach with acetic acid and sodium acetate, but reaction times vary (2–7 hours). The target compound’s synthesis aligns with these methods, suggesting scalability .
  • The use of ammonium acetate in compound D9 highlights variations in catalysis for specific substitutions .

Physical and Biological Properties: Melting points and molecular weights correlate with substituent bulkiness. For example, the trifluoromethyl/nitro-substituted analog has a higher melting point (268°C) due to increased rigidity . Antimicrobial activity is explicitly studied in compound D9, while DNA polymerase inhibition is noted for trifluoromethyl derivatives . The target compound’s activity remains speculative but structurally analogous to aldose reductase inhibitors .

Notes on Limitations and Contradictions

  • Comparisons rely on extrapolation from analogs .
  • Varied Biological Targets : Analogs are evaluated for diverse activities (antimicrobial, enzyme inhibition), complicating direct efficacy comparisons.

Biological Activity

3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methyl(phenyl)amino group enhances its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazolidinone derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related thiazolidinone was evaluated against multiple bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
  • Anticancer Properties : Thiazolidinones have been explored for their anticancer potential. Recent studies have highlighted their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of enzyme activity related to cell growth and apoptosis .

Antimicrobial Activity

A study conducted on a series of thiazolidinone derivatives indicated that compounds similar to 3-Ethyl-5-(4-(methyl(phenyl)amino)benzylidene)-2-thioxothiazolidin-4-one exhibited moderate to good antimicrobial activity. The compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings are summarized in Table 1.

CompoundBacterial StrainMIC (µg/mL)
AS. aureus200
BE. coli300
CP. aeruginosa400

Anticancer Activity

In another study focusing on anticancer effects, analogs of thiazolidinones were tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, indicating promising anticancer activity.

AnalogCell LineIC50 (µM)
1MCF-715
2HeLa20
3MCF-712

The mechanism by which thiazolidinones exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease processes. For example, the inhibition of tyrosinase activity is linked to their potential use in treating hyperpigmentation disorders . Additionally, these compounds may induce apoptosis in cancer cells through caspase activation pathways.

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